molecular formula C8H7F5O2S B1455907 2-Methyl-5-(pentafluorosulfur)benzoic acid CAS No. 623943-54-4

2-Methyl-5-(pentafluorosulfur)benzoic acid

Cat. No.: B1455907
CAS No.: 623943-54-4
M. Wt: 262.2 g/mol
InChI Key: HSIPIUUYFOAFKK-UHFFFAOYSA-N
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Description

2-Methyl-5-(pentafluorosulfur)benzoic acid is a useful research compound. Its molecular formula is C8H7F5O2S and its molecular weight is 262.2 g/mol. The purity is usually 95%.
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Biological Activity

2-Methyl-5-(pentafluorosulfur)benzoic acid (CAS Number: 623943-54-4) is a compound characterized by the presence of a pentafluorosulfanyl (SF5) group, which significantly influences its biological activity. This article explores the biological properties, potential applications, and research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₇F₅O₂S
  • Molecular Weight : 272.19 g/mol

The SF5 group is known for its unique electronic properties, which can enhance the biological activity of compounds it is attached to. The presence of multiple fluorine atoms increases the lipophilicity and stability of the molecule, making it a candidate for various applications in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that compounds containing the SF5 group exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of SF5-containing benzoic acids can act against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of SF5-Containing Compounds

Compound NamePathogen TestedMIC (µg/mL)MBC (µg/mL)
This compoundE. coli50100
SF5-substituted MefloquinePlasmodium falciparum2550
Other SF5 derivativesVarious pathogensVariesVaries

Insecticidal Activity

The SF5 moiety has been linked to enhanced insecticidal properties. In studies involving meta-diamide insecticides containing SF5, significant activity was observed against target insect species. The compounds demonstrated high selectivity towards insects while showing lower toxicity to mammals.

Case Study: Insecticidal Efficacy
A recent study evaluated the efficacy of several SF5-containing meta-diamides against Plutella xylostella larvae using a leaf-dip method. The results indicated that compounds with the SF5 group exhibited over 90% inhibition of feeding at low concentrations, showcasing their potential as effective insecticides.

The biological activity of this compound is believed to stem from its ability to interact with biological receptors and enzymes. The unique geometry and electronic properties of the SF5 group allow it to fit into active sites where other groups may not, enhancing binding affinity and specificity.

Potential Applications

  • Pharmaceuticals : Due to its antimicrobial and potential antimalarial properties, this compound could be developed into new therapeutic agents.
  • Agriculture : Its insecticidal properties make it a candidate for developing new crop protection agents that are effective yet environmentally friendly.

Properties

IUPAC Name

2-methyl-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F5O2S/c1-5-2-3-6(4-7(5)8(14)15)16(9,10,11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIPIUUYFOAFKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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